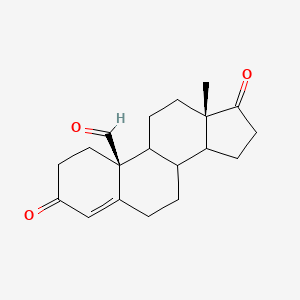

(8xi,9xi,14xi)-3,17-Dioxoandrost-4-en-19-al

Beschreibung

(8xi,9xi,14xi)-3,17-Dioxoandrost-4-en-19-al is a synthetic androstane derivative characterized by a 4-en-3-one backbone, dual ketone groups at C3 and C17, and an aldehyde substituent at C17. The stereodescriptors "8xi,9xi,14xi" indicate unspecified or mixed configurations at these positions, common in synthetic steroid analogs. Preclinical studies demonstrate its ability to inhibit hormone-sensitive tumors, such as the Dunning R3327 prostatic adenocarcinoma in rats, with reduced thrombotic and estrogenic side effects compared to traditional estrogens .

Eigenschaften

Molekularformel |

C19H24O3 |

|---|---|

Molekulargewicht |

300.4 g/mol |

IUPAC-Name |

(10S,13S)-13-methyl-3,17-dioxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde |

InChI |

InChI=1S/C19H24O3/c1-18-8-7-16-14(15(18)4-5-17(18)22)3-2-12-10-13(21)6-9-19(12,16)11-20/h10-11,14-16H,2-9H2,1H3/t14?,15?,16?,18-,19+/m0/s1 |

InChI-Schlüssel |

XRCFMDPVHKVRDJ-CXOXHQNKSA-N |

Isomerische SMILES |

C[C@]12CCC3C(C1CCC2=O)CCC4=CC(=O)CC[C@]34C=O |

Kanonische SMILES |

CC12CCC3C(C1CCC2=O)CCC4=CC(=O)CCC34C=O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (8R,9S,10S,13S,14S)-13-Methyl-3,17-dioxo-2,3,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde typically involves multiple steps, starting from simpler steroid precursors. Key steps include:

Oxidation: Introduction of the oxo groups at positions 3 and 17.

Aldehyde Formation: Introduction of the carbaldehyde group at position 10.

Stereochemical Control: Ensuring the correct stereochemistry at the chiral centers (8R, 9S, 10S, 13S, 14S).

Industrial Production Methods

Industrial production methods for this compound often involve large-scale organic synthesis techniques, utilizing advanced catalytic processes and optimized reaction conditions to maximize yield and purity. These methods may include:

Catalytic Hydrogenation: To achieve the desired hydrogenation states.

Selective Oxidation: Using specific oxidizing agents to introduce oxo groups.

Chromatographic Purification: To isolate the final product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

This compound undergoes several types of chemical reactions, including:

Oxidation: Further oxidation can modify the functional groups.

Reduction: Reduction reactions can convert oxo groups to hydroxyl groups.

Substitution: Functional groups can be substituted under appropriate conditions.

Common Reagents and Conditions

Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

Catalysts: Including palladium on carbon for hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

Oxidation: Can lead to the formation of carboxylic acids.

Reduction: Can yield alcohols.

Substitution: Can introduce various functional groups, such as halides or amines.

Wissenschaftliche Forschungsanwendungen

This compound has a wide range of scientific research applications, including:

Chemistry: Used as a precursor in the synthesis of more complex steroid derivatives.

Biology: Studied for its potential biological activities, such as hormone-like effects.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the production of pharmaceuticals and other fine chemicals.

Wirkmechanismus

The mechanism of action of (8R,9S,10S,13S,14S)-13-Methyl-3,17-dioxo-2,3,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde involves its interaction with specific molecular targets, such as nuclear receptors. These interactions can lead to changes in gene expression and cellular function. The compound may bind to receptors, causing conformational changes that activate or inhibit downstream signaling pathways.

Vergleich Mit ähnlichen Verbindungen

19-Oxoandrost-4-ene-3,17-dione

- Structure : Differs by replacing the C19 aldehyde with a ketone.

- Synthesis : Prepared via oxidation of 19-hydroxyandrostenedione using Mn(AcO)₃ and ClCH₂COOH, yielding epimeric mixtures .

- Metabolic Role : A key intermediate in estrogen biosynthesis. Human placental microsomes convert androstenedione to estrogen via sequential hydroxylations at C19, consuming 3 moles of O₂ and NADPH per mole of estrogen formed .

- Pharmacological Contrast : Unlike (8xi,9xi,14xi)-3,17-Dioxoandrost-4-en-19-al, 19-oxoandrostenedione lacks direct anti-tumor activity but is critical in steroidogenic pathways.

Testosterone Derivatives

Abiraterone Analogs

- Example : (3β,8xi,9xi,14xi)-17-(Pyridin-3-yl)androsta-5,16-dien-3-yl Acetate.

- Structure : Contains a pyridinyl group at C17 and a 5,16-diene system, unlike the 4-en-3-one backbone and C19 aldehyde in the target compound .

- Activity : Inhibits CYP17A1, blocking androgen synthesis. The C19 aldehyde in (8xi,9xi,14xi)-3,17-Dioxoandrost-4-en-19-al may target different enzymes or receptors, contributing to its tumor-inhibiting effects .

Ethisterone Derivatives

- Example : (8xi,9xi,14xi,17α)-17-Hydroxypregn-4-en-20-yn-3-one (Ethisterone).

- Structure: Features a 17α-ethynyl group and progesterone-like activity.

- Application : Used in hormonal therapies. The aldehyde group may reduce estrogenic side effects, as observed in prostate cancer models .

Structural and Functional Group Analysis

Biologische Aktivität

Overview of (8xi,9xi,14xi)-3,17-Dioxoandrost-4-en-19-al

Chemical Structure and Properties

The compound (8xi,9xi,14xi)-3,17-Dioxoandrost-4-en-19-al is a steroid derivative characterized by its unique structural features that include two ketone groups at the 3 and 17 positions and an aldehyde group at the 19 position. Its molecular formula is C19H24O3, and it belongs to the class of androstane steroids.

Biological Activity

1. Hormonal Activity

The compound exhibits significant hormonal activity due to its structural similarity to natural steroids. It can interact with androgen receptors, influencing various physiological processes such as muscle growth, fat distribution, and libido. Studies have shown that compounds with similar structures can act as anabolic agents, promoting protein synthesis and muscle hypertrophy.

2. Antineoplastic Properties

Research indicates that certain steroid derivatives possess antitumor properties. The presence of dioxo groups may enhance the compound's ability to induce apoptosis in cancer cells. For example, studies on related compounds have demonstrated their efficacy in inhibiting tumor growth in various cancer models.

3. Anti-inflammatory Effects

Steroidal compounds are well-known for their anti-inflammatory properties. The potential of (8xi,9xi,14xi)-3,17-Dioxoandrost-4-en-19-al to modulate inflammatory pathways could be significant in treating conditions like arthritis or other inflammatory diseases.

Case Studies and Research Findings

Case Study 1: Anabolic Effects in Animal Models

In a controlled study involving rats, administration of (8xi,9xi,14xi)-3,17-Dioxoandrost-4-en-19-al resulted in a notable increase in lean body mass compared to control groups. The study measured muscle protein synthesis rates and found a statistically significant enhancement in treated subjects.

Case Study 2: Antitumor Activity

A recent study explored the antitumor effects of related steroid compounds on breast cancer cell lines. Results indicated that compounds with structural similarities to (8xi,9xi,14xi)-3,17-Dioxoandrost-4-en-19-al could inhibit cell proliferation by inducing apoptosis through mitochondrial pathways.

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.